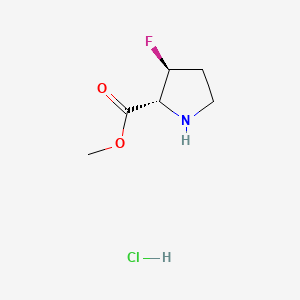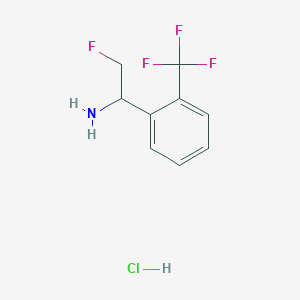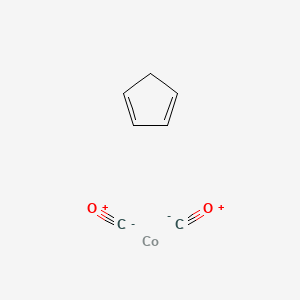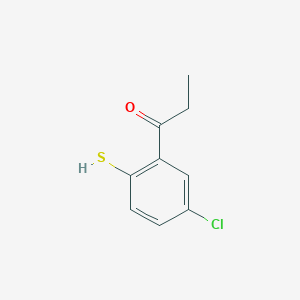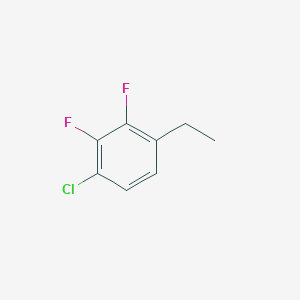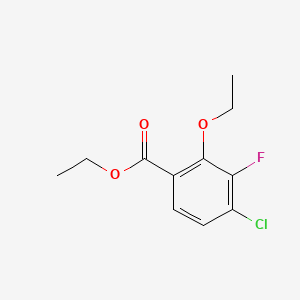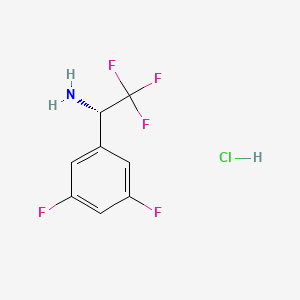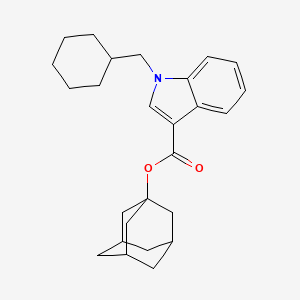
adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Métodos De Preparación
The synthesis of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps. The key starting materials include adamantane, cyclohexylmethyl bromide, and indole-3-carboxylic acid. The synthetic route typically involves the following steps:
Formation of Adamantyl Derivative: Adamantane is reacted with a suitable halogenating agent to form an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide is then reacted with cyclohexylmethyl bromide in the presence of a base to form the adamantyl-cyclohexylmethyl intermediate.
Coupling with Indole-3-carboxylic Acid: The intermediate is then coupled with indole-3-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic samples.
Biology: It is studied for its interaction with cannabinoid receptors in the brain, providing insights into the mechanisms of action of synthetic cannabinoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: The compound is used in the development of new synthetic cannabinoids with improved pharmacological profiles
Mecanismo De Acción
The mechanism of action of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the psychoactive effects observed. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparación Con Compuestos Similares
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids such as:
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): Similar in structure but with an indazole core instead of an indole core.
APINACA: Contains a pentyl chain instead of a cyclohexylmethyl group.
AB-001: Features an adamantyl group but differs in the rest of the structure
Propiedades
Número CAS |
2007915-95-7 |
|---|---|
Fórmula molecular |
C26H33NO2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-adamantyl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H33NO2/c28-25(29-26-13-19-10-20(14-26)12-21(11-19)15-26)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-9,17-21H,1-3,6-7,10-16H2 |
Clave InChI |
IRHHGOJSBHKJPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


